molecular formula C12H14N2O3 B1320381 1-(Pyridin-2-ylcarbonyl)piperidine-4-carboxylic acid CAS No. 67691-62-7

1-(Pyridin-2-ylcarbonyl)piperidine-4-carboxylic acid

Cat. No. B1320381
CAS RN: 67691-62-7
M. Wt: 234.25 g/mol
InChI Key: YXSXPCQHCMZSDE-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylcarbonyl)piperidine-4-carboxylic acid is a compound that can be associated with a class of nitrogenous compounds containing piperidine and pyridine moieties. These structures are often of interest due to their potential biological activities and their presence in various natural and synthetic pharmaceutical compounds. The compound is structurally related to piperidine-4-carboxylic acid derivatives, which have been studied for their hydrogen bonding capabilities and their interactions with other molecules .

Synthesis Analysis

The synthesis of related piperidine and pyridine derivatives has been explored in several studies. One approach to synthesizing substituted piperidines involves a biocatalytic cascade using carboxylic acid reductase (CAR), ω-transaminase (ω-TA), and imine reductase (IRED) enzymes, starting from keto acids or keto aldehydes . Another method described the synthesis of 2,3-disubstituted piperidines through a one-pot oxidative decarboxylation-beta-iodination of amino acids . Additionally, a class of compounds including 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl} pyridine-3-carboxylic acid has been synthesized and characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(Pyridin-2-ylcarbonyl)piperidine-4-carboxylic acid has been elucidated using X-ray crystallography, NMR, and computational studies. For instance, the crystal structure of a diastereomeric complex of piperidine-3-carboxylic acid with tartaric acid revealed details about the hydrogen bonding and the chair conformation of the piperidinium ring . Similarly, the structure of pyridine-2-phosphono-4-carboxylic acid was investigated using NMR spectroscopy and theoretical calculations .

Chemical Reactions Analysis

The chemical reactivity of piperidine and pyridine carboxylic acids has been studied in the context of their ability to form hydrogen bonds and coordinate with various metals. For example, pyridine-2,4,6-tricarboxylic acid was shown to react with different metal salts to form coordination polymers with varying dimensionalities . The recurrence of carboxylic acid-pyridine supramolecular synthons in the crystal structures of some pyrazinecarboxylic acids has also been analyzed, highlighting the importance of hydrogen bonding in the self-assembly of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine and pyridine derivatives have been characterized through spectroscopic studies and quantum mechanical calculations. The spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid were investigated using FT-IR, NMR, and UV techniques, along with simulations of various molecular properties . Additionally, the complex of piperidine-4-carboxylic acid with 2,6-dichloro-4-nitrophenol was studied to understand the nature of the hydrogen bonding and the vibrational spectra of the complex .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been used as a precursor in the synthesis of cis-4-(sulfomethyl)piperidine-2-carboxylic acid, obtained from 4-(hydroxymethyl)pyridine. This showcases its utility in complex chemical synthesis (Hadri & Leclerc, 1993).

  • It plays a role in the synthesis of optically pure piperidines with substituents alpha to nitrogen. These piperidine derivatives are important intermediates for producing a variety of amines (Acharya & Clive, 2010).

  • In the development of new pyridine derivatives, it serves as a structural component. These derivatives have been explored for their antibacterial and antifungal activities, indicating potential pharmaceutical applications (Patel & Agravat, 2007).

Catalysis and Material Science

  • The compound has been utilized in the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines, demonstrating its versatility in catalysis and material science applications (Mekheimer, Mohamed, & Sadek, 1997).

  • It is used in the preparation of Fe3O4-PPCA, a novel nanomagnetic reusable catalyst. This catalyst has shown efficiency in the synthesis of certain organic compounds, highlighting its potential in green chemistry and industrial applications (Ghorbani‐Choghamarani & Azadi, 2015).

Structural Studies

  • The compound has been studied for its hydrogen-bonding patterns in salts, contributing to the understanding of molecular interactions and crystallography (Smith & Wermuth, 2012).

  • It has been part of structural and spectroscopic studies, helping to elucidate the molecular properties of various organic compounds (Devi, Bishnoi, & Fatma, 2020).

Safety And Hazards

The safety information for 1-(Pyridin-2-ylcarbonyl)piperidine-4-carboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

1-(pyridine-2-carbonyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(10-3-1-2-6-13-10)14-7-4-9(5-8-14)12(16)17/h1-3,6,9H,4-5,7-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSXPCQHCMZSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588115
Record name 1-(Pyridine-2-carbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588115
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Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-ylcarbonyl)piperidine-4-carboxylic acid

CAS RN

67691-62-7
Record name 1-(2-Pyridinylcarbonyl)-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67691-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Pyridine-2-carbonyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridine-2-carbonyl)piperidine-4-carboxylic acid
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